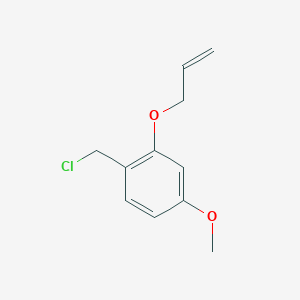

2-(Allyloxy)-4-methoxybenzyl Chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-(chloromethyl)-4-methoxy-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C11H13ClO2/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7H,1,6,8H2,2H3 |

InChI Key |

JGVGDUOKNNTMBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)OCC=C |

Origin of Product |

United States |

Advanced Orthogonal Protecting Group Methodology

The concept of using the 2-(allyloxy)-4-methoxybenzyl group itself represents a novel protecting group methodology. The ability to cleave the group in multiple ways (oxidatively, with transition metals, or under certain acidic conditions that cleave benzyl (B1604629) ethers) provides a level of flexibility that is highly sought after in modern organic synthesis. universiteitleiden.nl This multi-modal cleavage allows for the design of more convergent and efficient synthetic routes, reducing the number of steps required to protect and deprotect different functional groups. rsc.org

Research Significance and Scope of Investigation for 2 Allyloxy 4 Methoxybenzyl Chloride

The combination of a highly reactive, electronically activated benzyl (B1604629) chloride and a versatile, strategically placed allyl ether group makes 2-(Allyloxy)-4-methoxybenzyl Chloride a compound of considerable research interest. It is classified as a pharmaceutical intermediate and a research chemical, indicating its potential as a key building block in the synthesis of complex and potentially bioactive molecules. synhet.com

The distinct functionalities of this molecule can be addressed sequentially and selectively. For example, the benzyl chloride can be used for alkylation reactions, while the allyl ether can be employed as a protecting group or for subsequent transformations. This orthogonal reactivity is highly desirable in modern organic synthesis, where the efficient construction of complex target molecules with high levels of control is a primary goal. The investigation of the reactivity and synthetic applications of this compound is likely to reveal novel synthetic strategies and provide access to new classes of compounds with interesting chemical and biological properties.

Chemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | 1-(chloromethyl)-2-(allyloxy)-4-methoxybenzene |

| CAS Number | 1823868-00-3 |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 212.0604073 Da |

| Monoisotopic Mass | 212.0604073 Da |

| Topological Polar Surface Area | 18.5 Ų |

| Heavy Atom Count | 14 |

Applications of 2 Allyloxy 4 Methoxybenzyl Chloride in Complex Molecular Synthesis

Role as a Synthetic Building Block for Heterocyclic Scaffolds

The arrangement of the allyloxy group ortho to a reactive side chain on a benzene (B151609) ring is a classic precursor for intramolecular cyclization reactions, enabling the efficient construction of various oxygen-containing heterocyclic systems. Analogues of 2-(Allyloxy)-4-methoxybenzyl chloride, particularly those where the benzyl (B1604629) chloride is replaced by an aldehyde or other functional group, are instrumental in forming these valuable molecular frameworks.

Chroman-4-one scaffolds are integral to a vast number of natural products and pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, antioxidant, and anticancer properties researchgate.netmdpi.comnih.gov. A prominent and modern strategy for synthesizing 3-substituted chroman-4-ones involves the radical cascade cyclization of 2-(allyloxy)arylaldehyde analogues researchgate.net.

This synthetic approach is initiated by the generation of a radical species from a suitable precursor. This radical then adds to the allyl C=C double bond of the 2-(allyloxy)arylaldehyde. The resulting alkyl radical intermediate undergoes a subsequent intramolecular cyclization by attacking the aldehyde's carbonyl carbon, which, after a final hydrogen atom transfer (HAT) or oxidation step, yields the functionalized chroman-4-one skeleton researchgate.net. This methodology is valued for its efficiency and ability to introduce diverse functional groups at the C3-position of the chroman-4-one ring researchgate.net.

Research has demonstrated the versatility of this reaction with various radical precursors, as summarized in the table below.

Interactive Data Table: Radical Cascade Cyclization for Chroman-4-one Synthesis

| Radical Precursor | Radical Type | Initiator/Catalyst | Key Findings |

|---|---|---|---|

| Oxalates | Alkoxycarbonyl | (NH₄)₂S₂O₈ | Provides a metal-free method to install an ester group at the 3-position, creating ester-containing chroman-4-ones. |

| Oxamic Acids | Carbamoyl | (NH₄)₂S₂O₈ | A metal-free approach for synthesizing carbamoylated chroman-4-ones, affording amide-containing scaffolds with high functional group tolerance. researchgate.net |

| Cyclopropanols | γ-Ketoalkyl | AgNO₃ / Na₂S₂O₈ | Silver-catalyzed ring-opening of cyclopropanol generates a radical that cyclizes to yield chroman-4-ones with a ketoalkyl side chain. |

| α-Fluorinated Carboxylic Acids | Aryldifluoromethyl | Silver-promoted | Allows for the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives via oxidative decarboxylation. researchgate.net |

The pyrazole ring is another privileged scaffold in medicinal chemistry, with derivatives known to possess anti-inflammatory, analgesic, antibacterial, and anticancer activities nih.govmdpi.comdntb.gov.ua. Analogues of the title compound, specifically 4-allyl-2-methoxyphenol (eugenol), serve as effective starting materials for the synthesis of pyrazole derivatives.

A key synthetic strategy is the 1,3-dipolar cycloaddition reaction. In this process, the allyl group of eugenol acts as the dipolarophile, which reacts with a 1,3-dipole such as a nitrilimine. For instance, N-aryl-C-ethoxycarbonitrilimine, generated in situ, undergoes a cycloaddition with the C=C bond of the allyl group in 4-allyl-2-methoxyphenol to form a 4,5-dihydro-1H-pyrazole (pyrazoline) ring system researchgate.net. This reaction provides a direct route to complex pyrazole derivatives that incorporate the structural motifs of eugenol, a well-known bioactive compound researchgate.net. The reaction conditions, particularly the solvent, can influence the reaction pathway and yield researchgate.net.

The β-lactam ring is the core structural component of one of the most important classes of antibiotics, including penicillins and cephalosporins. The construction of this four-membered heterocyclic ring is a cornerstone of synthetic organic chemistry. While not a direct application of an allyloxybenzyl chloride, the synthesis of β-lactams is fundamentally linked to the reactivity of related acyl chloride analogues, such as acetyl chloride.

The most widely used method for constructing the β-lactam ring is the Staudinger [2+2] cycloaddition. This reaction involves the cycloaddition of a ketene with an imine. The necessary ketene intermediate is typically generated in situ from an acetyl chloride or a related acyl chloride derivative by treatment with a tertiary amine base. The base eliminates hydrogen chloride, and the resulting ketene rapidly reacts with the present imine to form the 2-azetidinone (β-lactam) ring. The stereochemistry of the final product can often be controlled by the reaction conditions and the nature of the substituents on the reactants.

Benzofuran and its derivatives are widely found in natural products and exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties rsc.orgrsc.orgnih.govguidechem.com. The synthesis of this scaffold from precursors structurally related to this compound often relies on the strategic manipulation of the aryl allyl ether moiety.

A classic and powerful method for forming a key C-C bond necessary for benzofuran synthesis is the aromatic Claisen rearrangement wikipedia.orglibretexts.orgorganic-chemistry.org. In this rsc.orgrsc.org-sigmatropic rearrangement, heating an aryl allyl ether induces a concerted intramolecular reaction where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, forming a 2-allylphenol intermediate libretexts.orgorganic-chemistry.org. This intermediate is primed for cyclization. Subsequent reaction steps, such as oxidation or isomerization of the allyl double bond followed by intramolecular cyclization, can then form the furan ring fused to the benzene core.

Furthermore, a direct and highly relevant synthesis of 5-allyl-2-aryl-7-methoxybenzofurans has been achieved starting from 2-allyloxy-3-methoxybenzaldehyde, an analogue of the title compound's core structure rsc.org. This demonstrates how the allyloxy-aryl aldehyde system can be directly converted into complex benzofuran natural products. Modern methods also include palladium-catalyzed reactions, such as the intramolecular oxidative C-H functionalization of aryl vinyl ethers or the direct C-H arylation of benzofurans, to construct these scaffolds efficiently nih.govacs.orgnih.gov.

Incorporation into Advanced Polymeric and Supramolecular Materials

The bifunctional nature of this compound, possessing both an allyl group and a reactive benzyl chloride, makes it a potentially valuable monomer for the synthesis of advanced polymeric materials.

Allyl Polymerization : The allyl group can participate in polymerization reactions, typically through free-radical mechanisms. Although allyl monomers are generally known to polymerize more slowly and to lower molecular weights than vinyl monomers due to degradative chain transfer, they can be used to synthesize functional polymers acs.orgepa.gov.

Benzyl Chloride Reactivity : The benzyl chloride moiety is a versatile functional handle. It is susceptible to nucleophilic substitution, allowing for post-polymerization modification. For example, if a polymer is created using the allyl group, the pendant benzyl chloride groups along the polymer backbone can be reacted with various nucleophiles (e.g., amines, azides, carboxylates) to introduce a wide range of functionalities. This pathway is analogous to the extensive use of poly(vinylbenzyl chloride) in creating functional resins, membranes, and polymer supports ukm.my.

While extensive studies on the polymerization of this compound itself are not widely reported, the known reactivity of its functional components suggests its potential for creating functional polymers with tunable properties for applications in materials science and biotechnology. No specific applications of this compound in supramolecular materials were identified in the reviewed literature.

Contribution to Total Synthesis Efforts of Natural Products and Bioactive Molecules

The true value of a synthetic building block like this compound and its analogues is realized in its application to the total synthesis of complex, biologically active molecules. The heterocyclic scaffolds discussed—chroman-4-ones, pyrazoles, and benzofurans—are ubiquitous in nature and medicine researchgate.netnih.govrsc.org.

Chroman-4-ones : These structures are found in a variety of natural products and are known to possess significant biological activities, making them attractive targets for total synthesis researchgate.netnih.govnih.gov. The radical cyclization methods using 2-(allyloxy)arylaldehyde analogues provide a powerful entry into this class of compounds, enabling the synthesis of homoisoflavonoids and other complex derivatives mdpi.com.

Pyrazoles : Synthetic methods starting from eugenol (a 4-allyl-2-methoxyphenol analogue) lead to pyrazole derivatives that combine the structural features of a known natural product with a pharmacologically important heterocycle researchgate.netresearchgate.net. This strategy is valuable in the generation of novel bioactive molecules for drug discovery programs nih.govmdpi.com.

Benzofurans : The benzofuran nucleus is a key component of numerous natural products with diverse pharmacological properties, such as ailanthoidol and amiodarone rsc.org. Synthetic strategies involving Claisen rearrangement or palladium-catalyzed cyclizations of aryl allyl ether precursors are critical in the total synthesis of these complex targets rsc.orgrsc.org. The ability to construct these scaffolds efficiently is crucial for verifying the structure of natural products, studying their mechanisms of action, and developing new therapeutic agents nih.govnih.gov.

Strategies for Chiral Synthesis and Enantioselective Transformations

While this compound is an achiral molecule, its derivatives are highly valuable in the field of asymmetric synthesis. Its utility can be realized through two primary strategies: its application as a multifunctional protecting group with orthogonal cleavage capabilities, and its role as a precursor for the synthesis of novel chiral auxiliaries.

Computational and Theoretical Chemistry of 2 Allyloxy 4 Methoxybenzyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules. By solving the Schrödinger equation, these methods can determine molecular geometries, electronic structures, and the energetics of chemical reactions. For 2-(Allyloxy)-4-methoxybenzyl Chloride, density functional theory (DFT) would be a suitable method for such investigations, offering a good balance between accuracy and computational cost. benthamdirect.com

The three-dimensional structure of this compound is defined by the spatial arrangement of its constituent atoms. The geometry of the benzene (B151609) ring is expected to be largely planar, with minor distortions caused by the substituents. The key conformational variables would be the torsion angles associated with the allyloxy, methoxy (B1213986), and chloromethyl groups.

For the chloromethyl group, studies on benzyl (B1604629) chloride have shown that the halogen can adopt a conformation that is perpendicular to the plane of the benzene ring. rsc.org This arrangement is influenced by a combination of steric and electronic factors. A comprehensive conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the corresponding energies to identify the global and local minima on the potential energy surface.

Table 1: Predicted Key Dihedral Angles in the Lowest Energy Conformer of this compound (Hypothetical)

| Dihedral Angle | Predicted Value (degrees) | Rationale based on Analogous Compounds |

| C-C-O-C (Methoxy) | ~0-20 | Planar or near-planar preference in anisole (B1667542) derivatives, with slight torsion due to steric hindrance from the adjacent allyloxy group. rsc.org |

| C-C-O-C (Allyloxy) | Multiple possibilities | Flexible side chain with several low-energy conformations. |

| C-C-CH₂-Cl (Chloromethyl) | ~90 | Perpendicular orientation is common in benzyl chloride derivatives. rsc.org |

Note: This data is predictive and based on computational studies of similar molecules.

The electronic structure of a molecule governs its reactivity. The electron-donating nature of the methoxy and allyloxy groups is expected to significantly influence the electronic properties of the benzene ring in this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, with significant contributions from the oxygen atoms of the ether groups. The LUMO is likely to be centered on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group. The energy gap between the HOMO and LUMO will be a critical indicator of the molecule's kinetic stability and reactivity. acadpubl.eu A smaller HOMO-LUMO gap generally suggests higher reactivity.

Bond Strengths: The strength of the C-Cl bond is a crucial factor in the reactivity of benzyl chlorides. The electron-donating methoxy and allyloxy groups are expected to stabilize the formation of a benzyl cation upon cleavage of the C-Cl bond, thereby weakening it compared to unsubstituted benzyl chloride. This weakening of the C-Cl bond facilitates nucleophilic substitution reactions.

Table 2: Predicted Electronic Properties of this compound and Related Compounds

| Property | Benzyl Chloride | 4-Methoxybenzyl Chloride | This compound (Predicted) |

| HOMO Energy | Lower | Higher | Higher |

| LUMO Energy | Higher | Lower | Lower |

| HOMO-LUMO Gap | Larger | Smaller | Smaller |

| C-Cl Bond Strength | Stronger | Weaker | Weaker |

Note: This table presents a qualitative comparison based on established electronic effects of substituents.

Substituted benzyl chlorides, particularly those with electron-donating groups like methoxy, are known to undergo solvolysis reactions. nih.govnih.gov These reactions can proceed through either an SN1 or SN2 mechanism, and computational chemistry can be used to elucidate the preferred pathway by calculating the energies of the intermediates and transition states.

For this compound, the presence of two electron-donating groups (allyloxy and methoxy) at positions ortho and para to the chloromethyl group would strongly stabilize a benzylic carbocation intermediate. libretexts.orgpressbooks.pub This stabilization suggests that an SN1-type mechanism is highly probable, especially in polar protic solvents. researchgate.netmasterorganicchemistry.com

A computational study of this reaction would involve:

Locating the transition state for the C-Cl bond cleavage to form the benzyl carbocation.

Calculating the activation energy for this rate-determining step. libretexts.org

Characterizing the structure of the carbocation intermediate, which is expected to be stabilized by resonance involving the allyloxy and methoxy groups.

Modeling the subsequent reaction of the carbocation with a nucleophile.

The Hammond postulate suggests that for an endothermic step like carbocation formation, the transition state will closely resemble the carbocation intermediate. libretexts.org Therefore, factors that stabilize the carbocation, such as the resonance donation from the ether groups, will also lower the energy of the transition state, leading to an increased reaction rate compared to unsubstituted benzyl chloride. nih.govnih.gov

Molecular Dynamics Simulations for Understanding Reactivity and Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. nih.govinformahealthcare.com An MD simulation of this compound in a solvent like water or ethanol (B145695) could reveal important details about its reactivity and intermolecular interactions.

Such simulations could be used to:

Study the solvation structure around the molecule, identifying how solvent molecules arrange themselves around the hydrophobic and hydrophilic parts of the molecule.

Investigate the conformational dynamics of the flexible allyloxy side chain in solution.

Simulate the initial stages of a solvolysis reaction, providing a dynamic picture of the C-Cl bond stretching and eventual dissociation, complemented by the rearrangement of the solvent shell to stabilize the forming ions.

MD simulations on related systems, such as benzene and its derivatives in various solvents, have provided valuable information on intermolecular forces, including π-π stacking and hydrogen bonding, which would also be relevant to the interactions of this compound. koreascience.krrsc.org

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, such as the development of Quantitative Structure-Activity Relationships (QSAR), is a powerful tool in computational chemistry. researchgate.net While often used in drug design, the principles of QSAR can also be applied to understand the reactivity of a series of related compounds.

For a series of substituted benzyl chlorides, a QSAR model could be developed to correlate their reaction rates (e.g., for solvolysis) with various calculated molecular descriptors. These descriptors could include:

Electronic parameters: Hammett constants, calculated atomic charges, HOMO/LUMO energies.

Steric parameters: Molecular volume, surface area.

Topological indices: Descriptors of molecular shape and branching.

Studies on the solvolysis of a wide range of substituted benzyl chlorides have successfully used Hammett-type equations to correlate reaction rates with the electronic properties of the substituents. nih.govnih.gov These studies have demonstrated that electron-donating groups significantly accelerate the reaction, consistent with a mechanism involving a carbocation intermediate. A QSAR model incorporating this compound would almost certainly predict it to be highly reactive in nucleophilic substitution reactions due to the combined electron-donating effects of the allyloxy and methoxy groups.

Future Directions and Emerging Research Avenues

Advancements in Green Chemistry Methodologies for Synthesis and Transformation

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly pivotal in modern organic synthesis. Future research on 2-(Allyloxy)-4-methoxybenzyl chloride is expected to prioritize the development of more sustainable synthetic and transformational routes.

The synthesis of substituted benzyl (B1604629) chlorides often involves reagents that are not environmentally benign. Future research will likely focus on catalytic systems that offer high efficiency and selectivity while minimizing waste. For the synthesis of this compound from its corresponding alcohol, the development of novel catalysts is a key area of interest.

One promising approach involves the use of solid-supported catalysts or organocatalysts to replace traditional chlorinating agents that can be harsh and produce corrosive byproducts. For instance, systems utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (DMSO) have shown high chemoselectivity for the chlorination of benzyl alcohols under neutral conditions, which could be adapted for the synthesis of the title compound thieme-connect.comorganic-chemistry.org. The development of recyclable catalysts would further enhance the green credentials of the synthesis.

Moreover, catalytic strategies for the selective transformation of the functional groups within this compound are a rich area for exploration. This includes the development of catalysts for:

Selective C-H functionalization: Directing catalysts to functionalize specific C-H bonds on the aromatic ring could lead to a range of novel derivatives without the need for pre-functionalized starting materials sciencedaily.com.

Controlled manipulation of the allyl group: Catalysts that can selectively mediate reactions at the allyl group, such as metathesis or hydroformylation, in the presence of the reactive benzyl chloride moiety would be highly valuable.

| Catalyst Type | Potential Application in this compound Chemistry | Green Chemistry Principle Addressed |

| Solid-supported acid catalysts | Synthesis from 2-(Allyloxy)-4-methoxybenzyl alcohol | Use of recyclable catalysts, waste prevention |

| Organocatalysts (e.g., DMSO/TCT) | Selective chlorination under mild, neutral conditions | Use of less hazardous chemical syntheses |

| Transition metal catalysts (e.g., Rhodium, Palladium) | Selective C-H activation and functionalization | Atom economy, reduction of derivatives |

| Photocatalysts | Light-mediated transformations of the allyl or benzyl chloride group | Use of renewable energy sources |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The interplay between the electron-donating methoxy (B1213986) and allyloxy groups and the electrophilic benzyl chloride moiety suggests the potential for unique reactivity. The electron-rich nature of the aromatic ring enhances the reactivity of the benzyl chloride towards nucleophilic substitution libretexts.org. Future research should focus on systematically investigating these electronic effects to uncover novel chemical transformations.

One area of interest is the potential for intramolecular reactions. The proximity of the allyl group to the benzyl chloride functionality could be exploited to synthesize novel cyclic and polycyclic structures through intramolecular cyclization reactions, potentially mediated by a catalyst.

Furthermore, the presence of multiple reactive sites could lead to complex and previously unobserved reaction pathways. A systematic study of the compound's reactivity with a diverse range of nucleophiles, electrophiles, and radical species could reveal new synthetic possibilities. For example, the competition between SN1 and SN2 pathways at the benzylic position, influenced by the electronic nature of the substituents, warrants detailed investigation mdpi.com.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large libraries of compounds. Automated synthesis and high-throughput experimentation (HTE) platforms are instrumental in accelerating this process nih.govdrugtargetreview.comnih.govacs.orgresearchgate.net. The liquid nature and expected solubility of this compound in common organic solvents make it an ideal candidate for integration into such automated workflows.

Future research in this area could involve:

Library Synthesis: Utilizing automated platforms to react this compound with a large array of nucleophiles to generate diverse libraries of ether, ester, and amine derivatives.

Reaction Optimization: Employing HTE to rapidly screen various catalysts, solvents, and reaction conditions for transformations involving the title compound, thereby accelerating the discovery of optimal synthetic protocols drugtargetreview.comacs.org.

On-the-fly Synthesis and Screening: Integrating the synthesis of derivatives of this compound directly with biological or material screening assays in a fully automated fashion nih.gov.

The data generated from these high-throughput studies can also be used to train machine learning algorithms to predict the outcomes of new reactions and guide the design of novel molecules with desired properties sciencedaily.comyoutube.com.

| Platform/Technique | Application for this compound | Potential Outcome |

| Automated Synthesizers | Parallel synthesis of derivatives | Rapid generation of compound libraries for screening |

| High-Throughput Experimentation (HTE) | Optimization of reaction conditions (catalysts, solvents, temperature) | Discovery of novel and efficient synthetic methods |

| Machine Learning | Analysis of HTE data to build predictive models | Accelerated discovery of new reactions and molecules |

Interdisciplinary Research Collaborations Leveraging the Compound's Unique Architecture

The distinct functionalities of this compound make it a versatile building block for a range of interdisciplinary applications, fostering collaborations between organic chemists, materials scientists, and biologists.

Materials Science: The allyl group can be utilized for polymerization reactions, making this compound a potential monomer for the synthesis of functional polymers with unique optical or electronic properties. The aromatic core and the potential for further functionalization could be exploited in the development of novel organic materials for applications in electronics or photonics.

Medicinal Chemistry and Drug Discovery: The core structure can serve as a scaffold for the synthesis of new bioactive molecules. The methoxy and allyloxy groups can be modified to tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Its role as a versatile building block is crucial in creating diverse molecular architectures for drug discovery fluorochem.co.uknih.gov.

Chemical Biology: The benzyl chloride moiety allows for the covalent attachment of this molecule to biomolecules, such as proteins or nucleic acids. This could be used to develop chemical probes to study biological processes or as a starting point for the design of targeted therapeutics.

Future interdisciplinary collaborations will be essential to fully explore and exploit the potential of this compound in these diverse scientific fields.

Q & A

Basic: What are the common synthetic routes for preparing 2-(Allyloxy)-4-methoxybenzyl Chloride?

Methodological Answer:

The synthesis typically involves functionalization of a benzyl chloride precursor with allyloxy groups. A standard approach includes:

- Step 1: Alkylation of 4-methoxybenzyl chloride with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyloxy moiety.

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Key Validation: Confirm structure using -NMR (e.g., allyl protons at δ 5.8–6.0 ppm) and mass spectrometry .

Advanced: How can reaction conditions be optimized to minimize side reactions during synthesis?

Methodological Answer:

Side reactions (e.g., allyl group oxidation or chloride displacement) can be mitigated by:

- Temperature Control: Maintain reactions below 40°C to prevent thermal degradation of the allyloxy group .

- Catalyst Selection: Use Pd(PPh₃)₄ in Suzuki-Miyaura couplings to avoid β-hydride elimination side products .

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

- Analytical Monitoring: Track reaction progress via TLC or in-situ IR spectroscopy to identify by-products early .

Basic: What protective measures are recommended when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Work in a fume hood to prevent inhalation of vapors, as the compound may release HCl upon hydrolysis .

- First Aid: In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced: How should containment and cleanup procedures be adapted for scaled-up reactions?

Methodological Answer:

For large-scale syntheses:

- Spill Management: Use inert absorbents (e.g., vermiculite) to contain spills and avoid drainage contamination .

- Waste Neutralization: Quench residual benzyl chloride derivatives with aqueous NaHCO₃ before disposal .

- Engineering Controls: Install local exhaust ventilation and explosion-proof equipment due to flammability risks .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Spectroscopy: -NMR (allyl protons), -NMR (benzyl chloride at ~45 ppm), and FT-IR (C-Cl stretch at ~750 cm⁻¹) .

- Mass Spec: ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern validation .

Advanced: How can researchers resolve discrepancies in NMR spectra of derivatives?

Methodological Answer:

- Dynamic Effects: Use variable-temperature NMR to identify rotational barriers in allyloxy groups causing signal splitting .

- COSY/HSQC: Correlate ambiguous proton signals with adjacent carbons to assign stereochemistry or substituent positions .

- Isotopic Labeling: Introduce deuterium at specific sites (e.g., allyl position) to simplify splitting patterns .

Basic: What are the known applications in organic synthesis?

Methodological Answer:

- Protecting Groups: The benzyl chloride moiety serves as a temporary protecting group for alcohols/amines, removable via CAN oxidation .

- Pharmaceutical Intermediates: Used in synthesizing monobactam antibiotics (e.g., derivatives targeting Pseudomonas aeruginosa) .

Advanced: What strategies mitigate competing pathways in multi-step syntheses?

Methodological Answer:

- Sequential Protection: Block reactive sites (e.g., phenolic -OH) with silyl groups before introducing allyloxy functionalities .

- Chemoselective Catalysis: Employ Ru-based catalysts for selective olefin metathesis without disturbing the benzyl chloride .

- By-Product Analysis: Use LC-MS to identify and quantify side products (e.g., dimerization via allyl cross-linking) .

Basic: How does the allyloxy group influence nucleophilic substitution reactivity?

Methodological Answer:

- Steric Effects: The allyloxy group increases steric hindrance, slowing SN2 reactions at the benzyl chloride site .

- Electronic Effects: Electron-donating methoxy groups activate the benzyl chloride for SN1 mechanisms in polar solvents .

Advanced: What mechanistic insights explain the allyloxy group’s stability under varying conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.